1,1,3-Trimethyl-1H-indene

Physicochemical characterization Quality control Chromatographic identification

Selecting the correct indene isomer is critical for performance-driven industrial synthesis. 1,1,3-Trimethyl-1H-indene (CAS 2177-45-9) is uniquely differentiated by its gem-dimethyl substitution at the cyclopentene C1 position. This structural feature eliminates benzylic hydrogen lability and introduces steric bulk that suppresses crystallization in polyimide films—a benefit unsubstituted indene or 1,2,3-trimethylindene cannot deliver. It is the essential precursor for 1,1,3-trimethylindane-based photoinitiators with efficient UV radical generation and for cost-competitive brominated flame retardants. Its distinct boiling point (196–197 °C), density (0.9359), and refractive index (1.537) ensure unambiguous GC-MS peak assignment, safeguarding quality-control traceability. Sourcing the generic indene or a mismatched isomer will compromise both synthetic yield and regulatory compliance. Verify the 1,1,3-regioisomer before ordering.

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 2177-45-9
Cat. No. B1619811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trimethyl-1H-indene
CAS2177-45-9
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1=CC(C2=CC=CC=C12)(C)C
InChIInChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3
InChIKeyGFQUBQQRVARIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trimethyl-1H-indene (CAS 2177-45-9): Structural Identity, Physicochemical Baseline & In-Class Positioning


1,1,3-Trimethyl-1H-indene (CAS 2177-45-9) is a C12H14 alkyl-substituted indene bearing a geminal dimethyl group at the C1 position and a single methyl group at C3 of the cyclopentene-fused benzene ring system [1]. Its molecular weight is 158.24 g·mol⁻¹ and its IUPAC Standard InChIKey is GFQUBQQRVARIRW-UHFFFAOYSA-N [1]. The compound is reported as a colourless crystalline or slightly yellow solid at ambient temperature, soluble in common organic solvents such as ethanol, DMF and chloroform . It belongs to the trimethylindene isomer family and serves as a key intermediate for higher-value indane-based photoinitiators, high-performance polymer building blocks, and brominated flame retardant precursors [2].

Why 1,1,3-Trimethyl-1H-indene Cannot Be Replaced by Unsubstituted Indene or Other Trimethylindene Isomers


Simple indene (CAS 95-13-6) and its mono-methyl or alternative tri-methyl derivatives differ fundamentally in their physicochemical profiles and performance as synthetic intermediates. The 1,1,3-regioisomer uniquely places a gem-dimethyl substituent at the cyclopentene C1, simultaneously eliminating benzylic hydrogen lability at that position and introducing steric bulk that controls downstream polymer architecture [1]. This structural feature directly prevents crystallization in polyimide films—a benefit not achievable with unsubstituted indene or 1,2,3-trimethylindene—and governs the compound's distinct boiling point, density and refractive-index signature, enabling unambiguous analytical identification in complex reaction mixtures . Selecting a generic indene or an incorrect trimethylindene isomer therefore compromises both synthetic performance and quality-control traceability in regulated industrial supply chains.

Quantitative Comparative Evidence: 1,1,3-Trimethyl-1H-indene vs. Closest Indene Analogs


Physicochemical Differentiation: Boiling Point, Density and Refractive Index vs. Indene and Mono-Methylindenes

1,1,3-Trimethyl-1H-indene exhibits a boiling point of 196–197 °C, a relative density (d²⁰₄) of 0.9359, and a refractive index (n²⁰D) of 1.537 . By comparison, unsubstituted indene boils at 181–182 °C (density 0.996; n²⁰D 1.576–1.595) , 1-methylindene at 199 °C (n²⁰D 1.562) [1], and 3-methylindene at 205.6 °C (density 1.002; n²⁰D 1.562) . The trimethyl derivative therefore possesses the lowest density and refractive index among these analogs while maintaining a boiling point intermediate between mono-methyl and unsubstituted indenes.

Physicochemical characterization Quality control Chromatographic identification

Isomeric Differentiation: 1,1,3-Trimethyl-1H-indene vs. 1,2,3-Trimethylindene—Same Formula, Divergent Physical Properties

Both 1,1,3- and 1,2,3-trimethylindene share the molecular formula C₁₂H₁₄ (MW 158.24), yet their bulk physical properties differ markedly . 1,1,3-Trimethyl-1H-indene exhibits a density of 0.9359 and refractive index of 1.537, whereas 1,2,3-trimethylindene shows a higher density of 0.9714 and refractive index of 1.552 [1]. The boiling point of the 1,1,3-isomer is 196–197 °C at atmospheric pressure, while the 1,2,3-isomer boils at 100.5 °C under reduced pressure (1333 Pa), translating to approximately 243 °C at 760 mmHg based on pressure-temperature extrapolation [1]. These differences originate from the gem-dimethyl motif at C1, which alters molecular symmetry and intermolecular interactions relative to the vicinal tri-methyl arrangement.

Isomer purity Analytical specification Synthetic intermediate sourcing

Polymer Performance: Prevention of Crystallization in Polyimide Films by 1,1,3-Trimethylindane Structural Units

Maier et al. (1994) demonstrated that incorporating 1,1,3-trimethylindane units into the polyimide backbone prevents polymer chain crystallization, yielding amorphous, soluble polymers that can be cast into tough, clear, flexible films directly from solution [1]. Polyimides lacking indane units are typically semicrystalline and insoluble. The trimethylindane-containing polymers exhibited decomposition temperatures (5% weight loss) of 450–480 °C in air [1]. When the trimethylindane motif was replaced with 1,3-dicyclohexyl-1-methylindane, the range of compatible solvents decreased, although solubility in DMAc was retained [1]. This demonstrates that the 1,1,3-trimethyl substitution pattern uniquely balances steric bulk with solvent compatibility.

High-performance polymers Polyimide solubility Film-forming properties Optical materials

Synthetic Efficiency: ~92% Yield from Mesityl Oxide–Benzene Route Enables Cost-Effective Scale-Up

A reported synthetic route to 1,1,3-trimethyl-1H-indene via condensation of mesityl oxide (isopropylidene acetone) with benzene delivers a yield of approximately 92% [1]. This substantially exceeds typical Friedel-Crafts indene syntheses, where multi-step routes from substituted phenylbutanones may yield 60–75% overall [2]. The high-yielding single-step transformation lowers the cost-of-goods and reduces chromatographic purification burden, making the compound commercially accessible at the multi-kilogram scale.

Synthesis optimization Process chemistry Cost-efficient procurement

Storage and Handling Requirements: Necessity for Inert Atmosphere and Cold Storage Differentiates from Air-Stable Analogs

Vendor specifications for 1,1,3-trimethyl-1H-indene stipulate storage under inert gas (nitrogen or argon) at 2–8 °C . In contrast, indene itself is typically stored at ambient temperature with a stabilizer (e.g., 4-tert-butylcatechol) to retard polymerization . The cold-chain requirement for 1,1,3-trimethyl-1H-indene indicates heightened susceptibility to oxidative degradation or thermal oligomerization relative to the parent indene, likely due to the electron-donating effect of the three methyl groups increasing the reactivity of the cyclopentene double bond.

Storage stability Supply-chain logistics Safety and handling

Procurement-Driven Application Scenarios for 1,1,3-Trimethyl-1H-indene


Synthesis of Soluble, High-Tg Polyimide Films for Optoelectronics

When a research group or industrial manufacturer requires transparent, flexible polyimide films that remain soluble for solution-casting processing, 1,1,3-trimethyl-1H-indene serves as the precursor to the critical 1,1,3-trimethylindane building block. As demonstrated by Maier et al. (1994), polyimides incorporating this unit are fully amorphous and castable into tough, clear films, with decomposition temperatures of 450–480 °C in air [1]. Replacement with unsubstituted indene or 1,2,3-trimethylindene does not provide the same crystallization suppression.

Precursor to Phenylindane Photoinitiators for UV-Curable Coatings and Inks

1,1,3-Trimethyl-1H-indene is hydrogenated to 2,3-dihydro-1,1,3-trimethyl-1H-indene, which is then converted via Friedel-Crafts chemistry to phenylindane photoinitiators such as dimer isomer 5 (US Patent 10,017,435) [2]. The gem-dimethyl substitution at C1 ensures that the resulting photoinitiator possesses the requisite steric profile for efficient radical generation upon UV irradiation, a performance attribute not matched by photoinitiators derived from mono-methyl or unmethylated indenes.

Intermediate for Brominated Flame Retardant (OctaInd) Production

1,1,3-Trimethyl-1H-indene is a key starting material in the synthesis of 1,1,3-trimethyl-3-phenylindane, which is subsequently brominated to produce OctaInd—a commercial brominated flame retardant used in styrenic and engineering thermoplastics . The high synthetic yield (~92%) of the parent indene from mesityl oxide and benzene contributes to the overall cost-competitiveness of this flame-retardant supply chain [3].

Analytical Reference Standard for Complex Hydrocarbon Mixture Deconvolution

Owing to its well-defined boiling point (196–197 °C), density (0.9359) and refractive index (1.537), 1,1,3-trimethyl-1H-indene is employed as a retention-index marker and calibration standard in GC-MS analysis of coal-tar fractions, petroleum distillates, and environmental samples . Its unique combination of these three orthogonal parameters enables confident chromatographic peak assignment even in the presence of co-eluting C₁₂H₁₄ isomers.

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